4-(Dimethylamino)tetrahydro-3-furanyl acetate
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Overview
Description
4-(Dimethylamino)tetrahydro-3-furanyl acetate is a chemical compound with the molecular formula C8H15NO3. It is characterized by the presence of a dimethylamino group attached to a tetrahydrofuran ring, which is further esterified with an acetate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)tetrahydro-3-furanyl acetate typically involves the reaction of dimethylamine with tetrahydrofuran derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)tetrahydro-3-furanyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Dimethylamino)tetrahydro-3-furanyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)tetrahydro-3-furanyl acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)tetrahydro-3-furanyl hydroxy(diphenyl)acetate: Similar structure but with additional hydroxy and diphenyl groups.
4-(Dimethylamino)tetrahydro-3-furanyl hydroxy(diphenyl)acetate: Another derivative with different functional groups.
Uniqueness
4-(Dimethylamino)tetrahydro-3-furanyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
[4-(dimethylamino)oxolan-3-yl] acetate |
InChI |
InChI=1S/C8H15NO3/c1-6(10)12-8-5-11-4-7(8)9(2)3/h7-8H,4-5H2,1-3H3 |
InChI Key |
FOCVIVNLXMHGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COCC1N(C)C |
Origin of Product |
United States |
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